Synthesizing chiral 3-substituted piperidine APIs often forces late-stage resolution with racemic starting material, capping yield at 50%. The unprotected alcohol-amine version causes N-alkylation side reactions, demanding tedious purification. (R)-1-Boc-3-(hydroxymethyl)piperidine (CAS 140695-85-8) eliminates these issues: • >99% ee eliminates chiral SFC resolution. • Boc group ensures exclusive O-functionalization. • Scalable from grams to multi-kg. Ideal for kinase, GPCR, and aza-sugar APIs.
(R)-1-Boc-3-(hydroxymethyl)piperidine (CAS 140695-85-8) is a high-purity, enantiomerically resolved chiral building block utilized in the pharmaceutical industry for the synthesis of 3-substituted piperidine active pharmaceutical ingredients (APIs). Featuring a robust tert-butoxycarbonyl (Boc) protecting group on the secondary amine and a reactive primary alcohol at the chiral 3-position, this compound serves as a chemoselective precursor. Its primary procurement value lies in its ability to deliver precise stereochemical control (>99% ee) while ensuring absolute chemoselectivity during downstream O-functionalization or oxidation, providing a scalable starting material for kinase inhibitors, GPCR ligands, and complex aza-sugar derivatives [1].
Attempting to substitute this specific compound with racemic 1-Boc-3-(hydroxymethyl)piperidine (CAS 116574-14-2) introduces severe downstream manufacturing penalties. Using the racemate necessitates late-stage chiral resolution via preparative supercritical fluid chromatography (SFC) or fractional crystallization, which mathematically caps the theoretical yield at 50% and wastes expensive advanced intermediates. Furthermore, substituting with the unprotected (R)-3-(hydroxymethyl)piperidine leads to rampant chemoselectivity issues; the highly nucleophilic secondary amine will aggressively compete with the primary alcohol during alkylation or oxidation steps, generating N-alkylated impurities that require complex chromatographic removal and drastically reduce the overall process yield [1].
Racemic mixture introduces 50% undesired (S)-enantiomer, requiring costly chiral separation and lowering ee in downstream products.
Melting point differs markedly between (R)- and (S)-enantiomers, which may impact crystallization, purification, and scale-up handling protocols.
Opposite enantiomer exhibits opposite optical rotation; substitution without polarimetric confirmation risks stereochemical misassignment.
When synthesizing enantiopure 3-substituted piperidine APIs, utilizing the pre-resolved (R)-enantiomer allows for direct downstream coupling with a >90% step yield while preserving >99% ee. In contrast, starting with the racemic baseline (CAS 116574-14-2) strictly caps the theoretical yield at 50% due to the necessity of late-stage chiral resolution via preparative SFC, effectively halving the throughput of advanced intermediates[1].
| Evidence Dimension | Maximum theoretical yield in late-stage chiral API synthesis |
| Target Compound Data | >90% step yield with direct progression of the >99% ee intermediate |
| Comparator Or Baseline | Racemic 1-Boc-3-(hydroxymethyl)piperidine (CAS 116574-14-2) |
| Quantified Difference | Avoids the strict 50% theoretical yield cap and the high cost of preparative chiral chromatography associated with resolving racemic mixtures |
| Conditions | Synthesis of stereospecific pharmaceutical intermediates (e.g., SIK inhibitors) |
Procuring the pre-resolved (R)-enantiomer prevents massive material waste and eliminates the bottleneck of chiral separation in API manufacturing.
The presence of the N-Boc protecting group delivers absolute chemoselectivity during the functionalization of the primary alcohol. When subjected to O-alkylation or oxidation conditions, the Boc-protected compound yields <2% N-functionalized byproducts. Conversely, the unprotected (R)-3-(hydroxymethyl)piperidine baseline suffers from severe competing nucleophilicity at the secondary amine, often resulting in >40% N-alkylated or N-oxidized side products that require extensive chromatographic remediation .
| Evidence Dimension | Byproduct formation (N-alkylation/N-oxidation) during alcohol derivatization |
| Target Compound Data | <2% N-functionalized byproducts; >95% selectivity for O-reaction |
| Comparator Or Baseline | Unprotected (R)-3-(hydroxymethyl)piperidine |
| Quantified Difference | Reduces N-competing side reactions from typical >40% levels to near-zero, ensuring clean conversion of the hydroxymethyl group |
| Conditions | O-alkylation (e.g., NaH/alkyl halides) or oxidation to the corresponding aldehyde |
The Boc group strictly isolates reactivity to the hydroxymethyl moiety, ensuring high-purity progression without the need for additional protection and deprotection steps.
During industrial-scale aqueous workups, the lipophilic tert-butyl group significantly enhances the partition coefficient of the molecule. The target compound achieves >95% recovery in standard organic solvents like ethyl acetate or dichloromethane in a single extraction step. The unprotected piperidine baseline is highly polar and water-soluble, leading to poor organic partitioning and requiring exhaustive, solvent-heavy extraction protocols that drastically increase Process Mass Intensity (PMI) [1].
| Evidence Dimension | Extraction recovery in standard organic solvents (e.g., EtOAc, DCM) |
| Target Compound Data | >95% recovery in standard biphasic organic extraction |
| Comparator Or Baseline | Unprotected (R)-3-(hydroxymethyl)piperidine |
| Quantified Difference | Unprotected piperidines are highly water-soluble and require exhaustive extraction, whereas the lipophilic Boc-derivative partitions cleanly and rapidly into the organic phase |
| Conditions | Standard aqueous/organic biphasic workup post-reaction |
High organic solubility drastically reduces solvent volumes and labor time during industrial-scale purification workflows.
The exact (R)-stereochemistry is critical for proper spatial orientation within the kinase active site, making this compound a stereospecific starting material for selective anti-inflammatory and autoimmune drug candidates [1].
3-substituted piperidines are privileged scaffolds for muscarinic and monoamine transporter targets; using the pre-resolved Boc-protected building block ensures the stereochemical purity required to mitigate off-target neurological toxicity [2].
The orthogonally protected nitrogen and reactive primary alcohol provide a reliable synthetic handle for chain elongation and subsequent cyclization into target glycosidase inhibitors .
Irritant